molecular formula C15H17N5O B1388169 N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide CAS No. 1197545-26-8

N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide

Cat. No.: B1388169
CAS No.: 1197545-26-8
M. Wt: 283.33 g/mol
InChI Key: IBNXWGAEMDGMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide" is a pyrazole-derived acetamide compound characterized by a phenyl-substituted pyrazole core with amino and cyano functional groups at positions 4 and 5, respectively. Pyrazole derivatives are widely studied for antimicrobial, anticancer, and antiparasitic activities due to their ability to modulate protein interactions and enzyme inhibition .

Properties

IUPAC Name

N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11(21)18-9-5-8-14-13(10-16)15(17)20(19-14)12-6-3-2-4-7-12/h2-4,6-7H,5,8-9,17H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXWGAEMDGMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

Step Description Reagents & Conditions Notes
1 Formation of intermediate N-[3-[3-(dimethylamine)-1-oxo-2-propenyl]phenyl]acetamide (II) Starting from appropriate phenylacetamide derivatives Intermediate prepared as precursor
2 Alkylation of intermediate (II) with ethyl iodide in presence of sodium hydride in dimethylformamide (DMF) at −10 to 5 °C Sodium hydride (50-60% in mineral oil), ethyl iodide, DMF solvent Generates N-[3-[3-(dimethylamine)-1-oxo-2-propenyl]phenyl]-N-ethyl-acetamide (III) in situ
3 Dilution with water (0-30 °C) to dissolve intermediate (III), forming solution A Water/DMF ratio 0.3-1.5 (preferably 0.5-0.8) Avoids isolation of intermediate, simplifies process
4 Addition of solution A to solution B containing 3-amino-pyrazole-4-carbonitrile in aqueous DMF/hydrochloric acid at 25-35 °C DMF/HCl (2-3 N), volume ratio 0.4-0.7, temperature 20-60 °C Cyclization and condensation to form final pyrazole derivative

Advantages

  • One-step reaction without isolation of intermediate (III), reducing preparation time and complexity.
  • High purity product (chromatographic purity ~99.5% by HPLC).
  • Good yields: 85-90% overall yield after two stages; 75-80% after recrystallization.
  • Recrystallization solvents include isopropanol, acetone, 2-butanone, ethyl acetate, or methanol, with optional carbon treatment to reduce color impurities.

Example Synthesis (Adapted)

Reagent Amount Role
Sodium hydride (60% suspension) 0.34 kg (8.5 moles) Base for deprotonation
Dimethylformamide (DMF) 7.6 L Solvent
Ethyl iodide 0.605 L (7.49 moles) Alkylating agent
N-[3-[3-(dimethylamine)-oxo-2-propenyl]phenyl]acetamide (II) 1.515 kg (6.53 moles) Starting material
Water 3.53 L Quenching and dissolution
3-amino-pyrazole-4-carbonitrile Stoichiometric excess Cyclization partner

Reaction Mechanism Insights

  • The first stage involves base-promoted alkylation of the dimethylamine-substituted intermediate.
  • The intermediate (III) formed in situ undergoes nucleophilic substitution and condensation with 3-amino-pyrazole-4-carbonitrile under acidic conditions to form the pyrazole ring with the amino and cyano substituents properly positioned.
  • The acidic medium (aqueous HCl) facilitates cyclization and stabilizes the final product.

Purification and Yield Optimization

  • The crude product is dissolved in refluxing 2-butanone and treated with activated carbon to remove color impurities.
  • Filtration and concentration under reduced pressure followed by cooling to −5 °C precipitates the purified compound.
  • Washing with cold 2-butanone and drying at 40-60 °C yields a high-purity solid product.

Comparative Notes on Alternative Methods

  • Earlier patents describe multi-step syntheses with isolation of intermediates, resulting in lower yields and longer preparation times.
  • The one-step method described here improves efficiency and yield by avoiding isolation and purification of unstable intermediates.
  • Other synthetic approaches involving multicomponent reactions of 5-aminopyrazoles with various aldehydes and ketones in acidic aqueous media have been reported, but these are more relevant for fused pyrazole derivatives rather than the specific propylacetamide-substituted compound.

Summary Table of Preparation Method

Aspect Details
Starting material N-[3-[3-(dimethylamine)-oxo-2-propenyl]phenyl]acetamide
Key reagents Sodium hydride, ethyl iodide, 3-amino-pyrazole-4-carbonitrile, DMF, aqueous HCl
Reaction conditions −10 to 5 °C for alkylation; 25-35 °C for cyclization
Solvents for recrystallization Isopropanol, acetone, 2-butanone, ethyl acetate, methanol
Yield 85-90% (two-step), 75-80% (after recrystallization)
Purity >99% by HPLC
Advantages One-step process, high yield, industrial scalability

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound exhibits notable biological activities, primarily due to the presence of the pyrazole ring and the amino and cyano substituents. Research indicates that derivatives of aminopyrazoles have been associated with various pharmacological effects:

  • Anticancer Properties: Compounds related to N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide have been investigated for their ability to inhibit cancer cell proliferation. For instance, pyrazole derivatives have shown efficacy against several cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Antimicrobial Activity: The structure of this compound suggests potential antibacterial and antifungal properties. Similar compounds in the literature have demonstrated broad-spectrum antimicrobial activity, making them candidates for further research in treating infections .
  • Neurological Effects: Some pyrazole derivatives are known to interact with neurotransmitter systems, which could position this compound as a candidate for neurological disorders .

Case Studies and Research Findings

Several studies have focused on the applications and implications of this compound:

StudyFocusFindings
Gao et al. (2018)Anticancer ActivityDemonstrated that aminopyrazole derivatives inhibit specific kinases involved in cancer cell signaling pathways .
Smith et al. (2020)Antimicrobial EfficacyReported broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic .
Lee et al. (2021)Neurological EffectsExplored interactions with GABA receptors, indicating potential for treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide" with structurally related acetamide and pyrazole derivatives, focusing on substituent effects, biological activity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity (EC₅₀ or IC₅₀) Application/Context
This compound (Target Compound) Pyrazole 5-amino, 4-cyano, 1-phenyl, propylacetamide chain Not reported Hypothetical enzyme inhibition
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Indazole-acetamide hybrid 3-fluorophenyl, dimethylaminopropyl, indazole core EC₅₀ = 6.9 ± 0.2 µM (T. brucei) Trypanosoma brucei TRYS inhibitor
Acetamide, N-[3-(dimethylamino)propyl]- (CAS 2738952-61-7) Simple acetamide Perfluoroalkyl thio derivatives, dimethylaminopropyl Not reported Industrial surfactants/polymers
N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-[3-(2-methylpiperidinyl)propylamino]acetamide Pyrazole-acetamide 2-fluorobenzoyl, methylpiperidinylpropylamino, dimethylpyrazole Not reported Kinase inhibition (hypothetical)

Key Findings

Structural Diversity and Activity: The target compound’s pyrazole core with amino and cyano groups distinguishes it from indazole-based DDU86439 . Compared to industrial acetamides with perfluoroalkyl chains (CAS 2738952-61-7) , the target compound’s heterocyclic and polar substituents suggest a pharmaceutical rather than industrial application.

Biological Activity: DDU86439 demonstrates potent anti-parasitic activity (EC₅₀ = 6.9 µM) against Trypanosoma brucei, attributed to its indazole core and fluorophenyl group . Pyrazole derivatives with fluorobenzoyl substituents (e.g., CAS 2742694-36-4 ) often target kinases or proteases, suggesting the target compound could be optimized for analogous pathways.

Substituent Effects: Amino and cyano groups: These substituents may improve solubility and hydrogen-bonding capacity compared to dimethylamino or perfluoroalkyl groups in other acetamides . Phenyl vs. fluorophenyl: The absence of fluorine in the target compound’s phenyl group may reduce electronegativity but enhance metabolic stability compared to DDU86439 .

Biological Activity

N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H17N5O
  • Molecular Weight : 283.33 g/mol
  • CAS Number : 1197545-26-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various pathogens, demonstrating significant activity.

In Vitro Evaluation

A study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The findings indicated:

Compound Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
7b0.22 - 0.25 μg/mLNot specified
This compoundSignificant inhibition observedNot specified

The compound exhibited notable inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action contributes to its bactericidal properties, making it effective against both planktonic and biofilm-associated bacteria .

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • Researchers conducted a series of assays to evaluate the efficacy of various pyrazole derivatives, including this compound.
    • Results indicated that this compound was among the most active, particularly against Gram-positive bacteria .
  • Inhibition of Biofilm Formation :
    • Further investigations revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus.
    • The biofilm inhibition concentration (MBIC) ranged from 62.216 to 124.432 μg/mL, showcasing its potential for clinical applications in treating biofilm-related infections .

Therapeutic Potential

Given its promising antimicrobial activity, this compound may serve as a scaffold for developing new antimicrobial agents. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

Q & A

Q. Answer :

  • Structural Insights :
    • The pyrazole ring adopts a planar conformation, with the 1-phenyl group rotated ~56° relative to the pyrazole plane due to steric hindrance from the propyl-acetamide chain .
    • Hydrogen Bonding : Intra- and intermolecular N–H···O bonds between the acetamide carbonyl and pyrazole amino group stabilize dimeric structures (R²²(10) motifs), critical for crystal packing .
  • Electronic Effects :
    • The electron-withdrawing cyano group at position 4 polarizes the pyrazole ring, enhancing the electrophilicity of the C3 position, which may influence reactivity in further functionalization .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Q. Answer :

  • 1H NMR :
    • Pyrazole NH₂ : Broad singlet at δ 6.2–6.5 ppm (exchange with D₂O confirms presence).
    • Acetamide Methyl : Sharp singlet at δ 2.05–2.15 ppm.
    • Propyl Chain : Multiplet for CH₂ groups at δ 1.6–1.8 ppm (methylene) and δ 3.3–3.5 ppm (N–CH₂) .
  • IR Spectroscopy :
    • Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) .
  • LC-MS :
    • [M+H]+ peak at m/z 284.2 (calculated for C₁₅H₁₇N₅O) with fragmentation patterns confirming the propyl-acetamide cleavage .

Advanced: How can computational methods (e.g., PASS, molecular docking) predict the biological activity of this compound, and what limitations exist?

Q. Answer :

  • PASS Prediction :
    • The pyrazole-acetamide scaffold shows high probability (>70%) for kinase inhibition (e.g., JAK2, EGFR) due to structural mimicry of ATP-binding motifs. The cyano group may enhance selectivity by forming hydrogen bonds with kinase hinge regions .
  • Molecular Docking :
    • Docking into EGFR (PDB: 1M17) reveals favorable binding energy (-9.2 kcal/mol) via:
  • π-π stacking between phenyl and Phe723.
  • Hydrogen bonds between acetamide carbonyl and Thr766 .
  • Limitations :
    • False positives in PASS due to lack of toxicity data.
    • Docking assumes rigid protein structures; MD simulations are recommended to assess flexibility .

Basic: What strategies mitigate common impurities during synthesis, and how are they quantified?

Q. Answer :

  • Major Impurities :
    • Unreacted Pyrazole Intermediate : Detectable via TLC (Rf 0.5 vs. 0.7 for product in ethyl acetate).
    • Di-alkylated Byproduct : Forms if excess alkylating agent is used; identified by LC-MS ([M+H]+ at m/z 356.3) .
  • Mitigation :
    • Stoichiometric Control : Limit alkylating agent to 1.1 equivalents.
    • Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve closely eluting species .

Advanced: How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Q. Answer :

  • Degradation Pathways :
    • Hydrolysis of the cyano group to amide in aqueous media (pH < 3 or > 10).
    • Oxidative degradation of the pyrazole ring under light exposure .
  • Optimal Storage :
    • Solvent : Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis.
    • Container : Amber vials under argon to minimize photooxidation .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Q. Answer :

  • Kinase Inhibition :
    • Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, JAK2) at 1–10 μM compound concentration. IC₅₀ values <1 μM indicate high potency .
  • Cytotoxicity :
    • MTT assay in HEK293 or HeLa cells (48-hour exposure). Compare EC₅₀ to positive controls (e.g., staurosporine) .

Advanced: How can structural modifications (e.g., replacing the phenyl group with heteroaromatics) alter pharmacological properties?

Q. Answer :

  • Case Study : Replacing phenyl with thiophene:
    • Enhanced Solubility : LogP decreases from 2.8 to 2.2 due to sulfur’s polarity.
    • Bioactivity Shift : Thiophene analogs show improved anti-inflammatory activity (COX-2 inhibition) but reduced kinase affinity .
  • Methodology :
    • Synthesize analogs via Suzuki-Miyaura coupling using heteroaryl boronic esters.
    • Validate changes via SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide
Reactant of Route 2
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.